molecular formula C10H15N3O B8589641 4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine

Cat. No.: B8589641
M. Wt: 193.25 g/mol
InChI Key: VMDLGUCPAYOPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

4-Ethoxy-2-pyrrolidin-1-ylpyrimidine is primarily investigated for its role as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for treating several diseases, including:

  • Anti-inflammatory Agents : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions.
  • Anticancer Agents : Similar compounds in the pyrimidine class have shown promise against various cancer cell lines. Research indicates that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancers, such as breast and renal cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies reveal that:

  • Substituent Effects : The presence of the ethoxy group and the pyrrolidine moiety significantly influences the compound's binding affinity to biological targets. Variations in these substituents can lead to enhanced potency or selectivity against specific enzymes or receptors .
  • Comparative Analysis : A comparative analysis with similar compounds shows that structural modifications can lead to increased efficacy. For instance, derivatives with different alkyl or aryl groups at the 4-position of the pyrimidine ring have been explored for improved activity profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Anti-inflammatory Activity

Research indicated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives on a panel of cancer cell lines (NCI 60). Some derivatives showed selective activity against breast cancer cells, indicating that further optimization could yield potent anticancer agents .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy group + pyrrolidine moietyPotential anti-inflammatory and anticancer
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidineChloro substituent instead of ethoxyExhibits anti-inflammatory effects
2-PyrrolidinoneLacks the pyrimidine ringLess biologically active
Ethyl 2-aminoacetateSimpler structure without pyrimidineBuilding block in organic synthesis

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-ethoxy-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C10H15N3O/c1-2-14-9-5-6-11-10(12-9)13-7-3-4-8-13/h5-6H,2-4,7-8H2,1H3

InChI Key

VMDLGUCPAYOPEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)N2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-ethoxypyrimidine (3 g, 19 mol) in THF (410 mL) was added pyrrolidine (2.7 g, 38 mmol) and Et3N (5.8 g, 57 mmol) and the reaction mixture was heated to reflux overnight. The solvent was evaporated and the residue was partioned between water and EtOAc. The aqueous phase was extracted with EtOAc. The combined organic phases were dried over sodium sulfate, filtered, and concentrated to give the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.